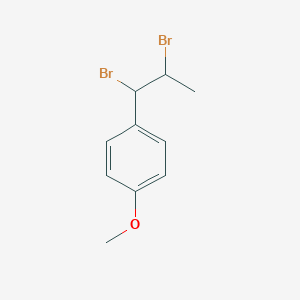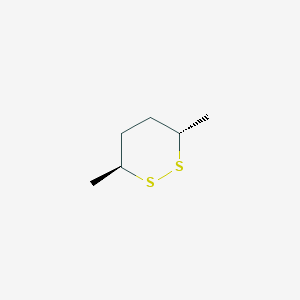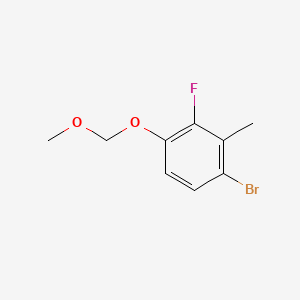
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrofuran ring with multiple functional groups, including acetoxymethyl and amino groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetoxymethyl group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the purine derivative: This step requires the coupling of the purine derivative with the tetrahydrofuran ring, which can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the purine ring.
Reduction: Reduction reactions can target the carbonyl groups in the acetoxymethyl moieties.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for labeling and tracking within biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its purine derivative is of interest due to its structural similarity to nucleotides, which are essential for various biological processes.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetoxymethyl and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4S)-2-(Methoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
The presence of the acetoxymethyl group in (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate distinguishes it from similar compounds. This functional group imparts unique reactivity and binding properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H29N5O8 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
[(2R,3R,4S)-3,4-diacetyloxy-5-[(2-amino-7-benzyl-6-oxo-1,8-dihydropurin-9-yl)methyl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H29N5O8/c1-13(30)34-11-18-21(36-15(3)32)20(35-14(2)31)17(37-18)10-29-12-28(9-16-7-5-4-6-8-16)19-22(29)26-24(25)27-23(19)33/h4-8,17-18,20-21H,9-12H2,1-3H3,(H3,25,26,27,33)/t17?,18-,20+,21-/m1/s1 |
InChI-Schlüssel |
RAZFDWPSWBQQGG-VCCAVGLWSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)





![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)

